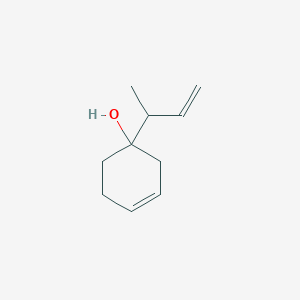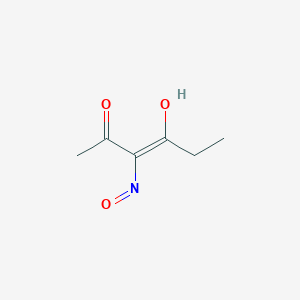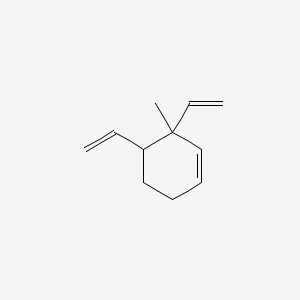
Dipotassium isotridecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium isotridecyl phosphate is an organophosphate compound that finds applications in various fields due to its unique chemical properties. It is a potassium salt of isotridecyl phosphate, characterized by its high solubility in water and its ability to act as a surfactant and emulsifier.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium isotridecyl phosphate typically involves the neutralization of isotridecyl phosphate with potassium hydroxide. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure complete neutralization. The reaction can be represented as follows:
Isotridecyl phosphate+2KOH→Dipotassium isotridecyl phosphate+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where isotridecyl phosphate and potassium hydroxide are mixed in stoichiometric amounts. The reaction mixture is heated to a specific temperature to facilitate the reaction, and the product is then purified through filtration and crystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium isotridecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isotridecyl phosphate and potassium hydroxide.
Oxidation: It can be oxidized to form higher oxidation state compounds.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: Isotridecyl phosphate and potassium hydroxide.
Oxidation: Higher oxidation state phosphates.
Substitution: Substituted phosphates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dipotassium isotridecyl phosphate is used in various scientific research applications, including:
Chemistry: As a surfactant and emulsifier in chemical reactions and formulations.
Biology: In studies involving cell membrane interactions and as a component in buffer solutions.
Medicine: As an ingredient in pharmaceutical formulations for its emulsifying properties.
Industry: In the production of detergents, cleaning agents, and personal care products.
Wirkmechanismus
The mechanism of action of dipotassium isotridecyl phosphate involves its ability to interact with lipid membranes and proteins. It acts as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This property is crucial in its applications as an emulsifier and detergent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipotassium phosphate
- Monopotassium phosphate
- Tripotassium phosphate
- Disodium phosphate
Comparison
Dipotassium isotridecyl phosphate is unique due to its long alkyl chain, which imparts distinct surfactant properties compared to other phosphate salts like dipotassium phosphate and monopotassium phosphate. Its ability to act as an emulsifier and its high solubility in water make it particularly valuable in industrial and pharmaceutical applications.
Eigenschaften
CAS-Nummer |
90605-09-7 |
|---|---|
Molekularformel |
C13H27K2O4P |
Molekulargewicht |
356.52 g/mol |
IUPAC-Name |
dipotassium;11-methyldodecyl phosphate |
InChI |
InChI=1S/C13H29O4P.2K/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;;/h13H,3-12H2,1-2H3,(H2,14,15,16);;/q;2*+1/p-2 |
InChI-Schlüssel |
OTPXTTHYCPJNPC-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


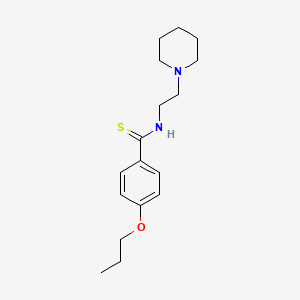
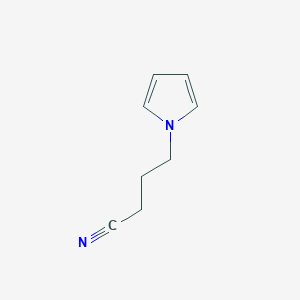
![potassium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13799351.png)
![Bromoiododibenzo[def,mno]chrysene-6,12-dione](/img/structure/B13799354.png)
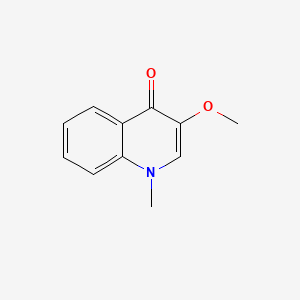

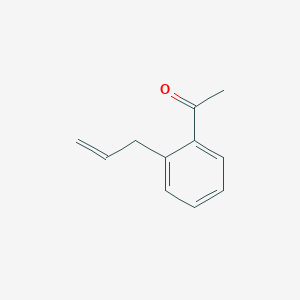
![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)

![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)

